molecular formula C12H17NO B12611110 [2-(Piperidin-3-yl)phenyl]methanol CAS No. 879545-49-0

[2-(Piperidin-3-yl)phenyl]methanol

Cat. No.: B12611110
CAS No.: 879545-49-0
M. Wt: 191.27 g/mol
InChI Key: WOYZOOQUMXHPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Piperidin-3-yl)phenyl]methanol is a heterocyclic compound featuring a piperidine ring fused to a benzene ring, with a hydroxymethyl group at the benzylic position. Its structure combines aromatic and aliphatic moieties, enabling diverse reactivity and applications in medicinal chemistry and material science. The piperidine ring contributes to conformational flexibility and hydrogen-bonding capabilities, while the phenylmethanol group enhances solubility and facilitates derivatization. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials .

Properties

CAS No.

879545-49-0

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2-piperidin-3-ylphenyl)methanol

InChI

InChI=1S/C12H17NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-2,4,6,10,13-14H,3,5,7-9H2

InChI Key

WOYZOOQUMXHPKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Piperidin-3-yl)phenyl]methanol typically involves the reaction of a piperidine derivative with a phenylmethanol derivative under specific conditions. One common method includes the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of [2-(Piperidin-3-yl)phenyl]methanol may involve more scalable and cost-effective methods. These could include catalytic hydrogenation processes or multi-step synthesis routes that optimize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(Piperidin-3-yl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of [2-(Piperidin-3-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic, anti-inflammatory, and neuroprotective actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The physicochemical and pharmacological properties of [2-(Piperidin-3-yl)phenyl]methanol derivatives are highly sensitive to substituent variations. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name / ID Substituents on Aromatic Ring Piperidine Modifications Molecular Formula Molecular Weight (g/mol) [α]D²⁵ (c, solvent) Enantiomeric Excess (ee) Key Applications
[2-(Piperidin-3-yl)phenyl]methanol None None C₁₂H₁₇NO 191.27 Not reported Not reported Intermediate in drug synthesis
7h () 3-Chlorophenyl 4-Methoxyphenyl C₁₉H₂₂ClNO₂ 332.14 +6.0 (c1.0, CHCl₃) 89% ee Chiral building block
7i () 4-Chlorophenyl 4-Methoxyphenyl C₁₉H₂₂ClNO₂ 332.14 +10.4 (c0.5, CHCl₃) 88% ee Organocatalytic synthesis
7v () 2-Furyl 4-Methoxyphenyl C₁₈H₂₁NO₃ 299.16 -5.2 (c1.0, CHCl₃) 80% ee Agrochemical intermediates
Niraparib () Indazole-7-carboxamide Tosylate monohydrate C₂₆H₃₀N₄O₅S 510.61 Not reported >99% ee (HPLC) PARP inhibitor for cancer therapy
[3-(Pyridin-2-yl)piperidin-3-yl]methanol () Pyridin-2-yl None C₁₁H₁₆N₂O 192.26 Not reported Not reported Neurological drug development

Key Observations:

  • Substituent Effects: Chloro (7h, 7i) and bromo (7j) groups increase molecular weight and lipophilicity, enhancing membrane permeability but reducing solubility.
  • Optical Activity : Stereochemistry at C2 and C3 (e.g., 2S,3S in 7h, 7i) significantly impacts enantiomeric excess, with ee values ranging from 68% to >99% depending on substituents and synthesis routes .
  • Pharmacological Relevance : Niraparib’s indazole-carboxamide group and tosylate salt enhance PARP inhibition, whereas pyridinyl derivatives () target neurological disorders via improved blood-brain barrier penetration .

Crystallographic and Conformational Analysis

The crystal structure of ((2S,3S)-1-(4-methoxyphenyl)-2-(pyridin-4-yl)piperidin-3-yl)methanol (7t) reveals monoclinic symmetry (space group P2₁) with disordered methoxy and methanol groups. This disorder suggests dynamic conformational flexibility, a trait shared with [2-(Piperidin-3-yl)phenyl]methanol derivatives. Such flexibility is critical for binding to biological targets like enzymes or receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.